N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S2/c27-15-18-5-7-20(8-6-18)24-17-34-26(28-24)29-25(31)21-9-11-23(12-10-21)35(32,33)30-14-13-19-3-1-2-4-22(19)16-30/h1-12,17H,13-14,16H2,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDFZBNKRLKXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a cyanophenyl group, and a sulfonylbenzamide moiety, which contribute to its unique biological properties. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Achieved through cyclization reactions involving thioamides.
- Introduction of the Cyanophenyl Group : Utilizes cyanation reactions to attach the cyanophenyl moiety.
- Attachment of the Dihydroisoquinolin Sulfonamide : Accomplished via amide bond formation using coupling reagents like EDCI or DCC in basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antitubercular Activity : Compounds bearing thiazole rings have shown promising results against Mycobacterium tuberculosis strains. In vitro studies suggest that certain thiazolidinone derivatives exhibit high inhibitory concentrations (IC50 values in the low µg/mL range) against these pathogens .
Anticancer Activity
The compound's structural features may also confer anticancer properties:
- Mechanism of Action : The thiazole and sulfonamide groups can interact with specific enzymes and receptors involved in cancer cell proliferation. Preliminary studies indicate that similar compounds lead to apoptosis in various cancer cell lines .
- Case Studies : A study highlighted that derivatives similar to this compound showed IC50 values ranging from 6.26 µM to 20.46 µM in different cancer cell lines, demonstrating their potential as anticancer agents .
Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Preparation Methods
Bischler-Napieralski Cyclization
The 3,4-dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization, a method validated for analogous structures. Starting from phenethylamine derivatives, condensation with acyl chlorides forms intermediate amides, which undergo cyclization in the presence of phosphorus oxychloride (POCl$$ _3 $$) or polyphosphoric acid (PPA). For example, reaction of 2-phenylethylamine with benzoyl chloride yields N-phenethylbenzamide, which cyclizes at 100–120°C to form 1-benzoyl-3,4-dihydroisoquinoline.
Reduction and Functionalization
Post-cyclization, reduction with sodium borohydride (NaBH$$ _4 $$) or catalytic hydrogenation (H$$ _2 $$, Pd/C) saturates the imine bond, yielding 3,4-dihydroisoquinoline. Subsequent sulfonylation requires conversion to the sulfonyl chloride. Treatment with chlorosulfonic acid (ClSO$$ _3 $$H) in dichloromethane (DCM) at 0–5°C introduces the sulfonyl chloride group, critical for downstream coupling.
Sulfonylation of 4-Aminobenzoic Acid
Formation of Sulfonamide Intermediate
The sulfonyl chloride intermediate reacts with 4-aminobenzoic acid in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic attack by the amine on the electrophilic sulfur center. The reaction proceeds at room temperature for 12–16 hours, yielding 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid.
Activation of Carboxylic Acid
Prior to amide bond formation, the benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This generates a reactive O-acylisourea intermediate, which is susceptible to nucleophilic substitution by amines.
Synthesis of 4-(4-Cyanophenyl)Thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, combining thiourea derivatives with α-halo ketones. For this compound, 4-cyanophenylacetonitrile is brominated using N-bromosuccinimide (NBS) to form α-bromo-4-cyanophenylacetonitrile. Reaction with thiourea in ethanol under reflux (78°C) for 6 hours yields 4-(4-cyanophenyl)thiazol-2-amine.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3). $$ ^1 \text{H NMR} $$ (500 MHz, CDCl$$ _3 $$) confirms the structure: δ 7.85 (d, J = 8.5 Hz, 2H, ArH), 7.65 (d, J = 8.5 Hz, 2H, ArH), 6.95 (s, 1H, Thiazole-H).
Final Amide Coupling
Coupling Reagents and Conditions
The activated benzoic acid (from Section 2.2) reacts with 4-(4-cyanophenyl)thiazol-2-amine in DMF using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent. Diisopropylethylamine (DIPEA) is added to maintain a basic pH (8.5–9.0), optimizing amide bond formation. The reaction mixture is stirred at 25°C for 24 hours.
Workup and Isolation
Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over MgSO$$ _4 $$, filtered, and concentrated. Final purification via reverse-phase HPLC (acetonitrile/water gradient) yields the title compound as a white solid (72% yield).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1 \text{H NMR} $$ (500 MHz, DMSO-d$$ _6 $$): δ 8.45 (s, 1H, NH), 8.20 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.70–7.30 (m, 8H, Dihydroisoquinoline + Thiazole-H), 4.60 (s, 2H, CH$$ _2 $$-Sulfonyl), 3.85 (t, J = 6.0 Hz, 2H, CH$$ _2 $$-N), 2.90 (t, J = 6.0 Hz, 2H, CH$$ _2 $$-Cyclo).
- $$ ^{13} \text{C NMR} $$ (125 MHz, DMSO-d$$ _6 $$): δ 168.5 (C=O), 154.2 (Thiazole-C2), 142.0–118.5 (Aromatic Cs), 52.3 (CH$$ _2 $$-Sulfonyl), 45.8 (CH$$ _2 $$-N), 32.1 (CH$$ _2 $$-Cyclo).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]$$ ^+ $$ at m/z 541.1542 (calculated for C$$ _27 $$H$$ _21 $$N$$ _4 $$O$$ _3 $$S$$ _2 $$: 541.1548).
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dihydroisoquinoline | POCl$$ _3 $$, 120°C, 4h | 85 | 98.5 |
| Sulfonylation | ClSO$$ _3 $$H, DCM, 0°C | 78 | 97.8 |
| Thiazole formation | NBS, EtOH, reflux | 65 | 96.2 |
| Amide coupling | HATU, DIPEA, DMF, 24h | 72 | 99.1 |
Q & A
Q. What are the recommended synthetic routes for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones (e.g., 4-(4-cyanophenyl)-2-aminothiazole) .
- Step 2: Sulfonylation of the dihydroisoquinoline moiety using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Step 3: Amide coupling between the thiazole and sulfonylated benzamide intermediates using coupling agents like EDCl/HOBt or DCC . Key purification steps include column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol .
Q. How is the compound characterized post-synthesis?
Structural validation requires:
- Spectroscopic Analysis: ¹H/¹³C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 504.12) .
- HPLC: Purity assessment (>95% using C18 column, acetonitrile/water gradient) .
Advanced Questions
Q. How to design experiments to elucidate the compound's mechanism of action against cancer cells?
- Target Identification: Use molecular docking (e.g., Glide XP scoring) to predict interactions with enzymes like BChE or kinases. The sulfonamide group often binds to hydrophobic pockets, while the cyanophenyl-thiazole moiety may intercalate DNA .
- Cellular Assays:
- Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to controls like doxorubicin .
- Perform apoptosis assays (Annexin V/PI staining) to evaluate caspase-3/7 activation .
Q. What strategies resolve discrepancies in reported bioactivity data?
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., replacing cyanophenyl with fluorophenyl or bromophenyl) to isolate critical functional groups .
- Experimental Replication: Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
- Data Normalization: Use positive controls (e.g., known inhibitors) and normalize activity to cell viability or protein concentration .
Q. How can reaction yields be optimized for the sulfonamide coupling step?
- Solvent Selection: Use polar aprotic solvents (DMF or DCM) to enhance solubility of intermediates .
- Catalysis: Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Workup: Extract unreacted reagents with saturated NaHCO₃ and brine to improve purity .
Methodological Considerations
- Conflict Resolution in SAR: If bioactivity contradicts expectations (e.g., lower potency despite electron-withdrawing groups), perform X-ray crystallography or molecular dynamics simulations to assess binding mode changes .
- Analytical Validation: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm regiochemistry .
- Scale-Up Challenges: For multi-gram synthesis, replace hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., T3P® for amidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
